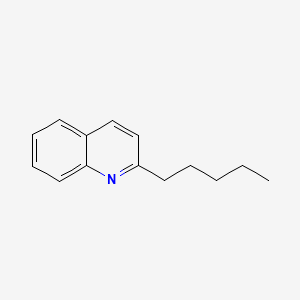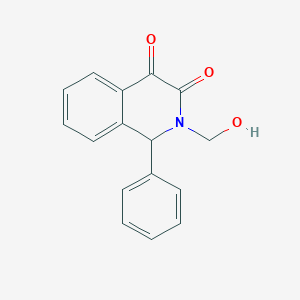
1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene This compound is notable for its unique structural features, which include methoxy groups and a propano bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene typically involves cycloaddition reactions. One common method is the (4+3) cycloaddition reaction between oxyallyl cations and 9-substituted anthracene . This reaction is facilitated by specific reagents and conditions, such as the use of 1,1,3,3-tetrabromoacetone as a key step .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
化学反応の分析
Types of Reactions: 1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to hydroquinone forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinones.
科学的研究の応用
1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing various polycyclic aromatic compounds and heterocycles.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of 1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene involves its interaction with molecular targets and pathways. The methoxy groups and propano bridge play crucial roles in its reactivity and binding affinity. These structural features enable the compound to participate in electron transfer processes, making it effective in redox reactions and as a potential catalyst in organic synthesis.
類似化合物との比較
9,10-Dihydroanthracene: This compound is structurally similar but lacks the methoxy groups and propano bridge.
9,10-Dihydroxyanthracene: It features hydroxyl groups instead of methoxy groups, leading to different chemical properties.
Uniqueness: 1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene is unique due to its specific combination of methoxy groups and a propano bridge
特性
CAS番号 |
92180-66-0 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC名 |
3,4-dimethoxytetracyclo[6.6.3.02,7.09,14]heptadeca-2(7),3,5,9,11,13-hexaene |
InChI |
InChI=1S/C19H20O2/c1-20-17-11-10-16-14-8-5-9-15(18(16)19(17)21-2)13-7-4-3-6-12(13)14/h3-4,6-7,10-11,14-15H,5,8-9H2,1-2H3 |
InChIキー |
GVJDRGZYIWXKHQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C3CCCC2C4=CC=CC=C34)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)
![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/structure/B14350580.png)


![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)
